Cas no 132244-31-6 (5-Bromobenzooxazole)

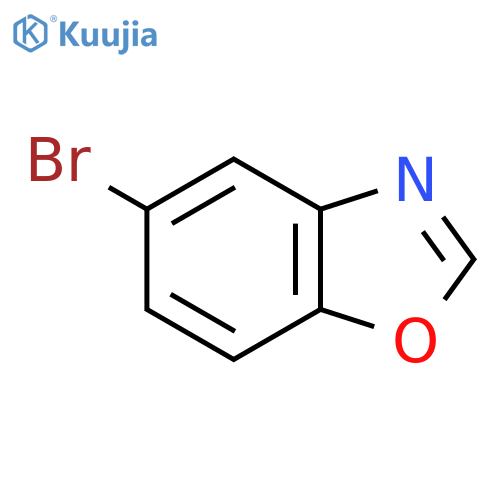

5-Bromobenzooxazole structure

商品名:5-Bromobenzooxazole

5-Bromobenzooxazole 化学的及び物理的性質

名前と識別子

-

- 5-Bromobenzo[d]oxazole

- 5-BROMOBENZOXAZOLE

- CHEMBRDG-BB 4002139

- 5-BROMO-1,3-BENZOXAZOLE

- 5-Bromo benzooxazole

- 5-Bromo-benzooxazole

- 5-bromo-1,3-benzoxazole(SALTDATA: FREE)

- Benzoxazole, 5-broMo-

- CS-W004754

- FT-0646898

- 5-bromo-benzooxazole, AldrichCPR

- SY018736

- EN300-133043

- J-517157

- SCHEMBL10486

- 5-Bromo-1,3-benzoxazole, AldrichCPR

- BC-0732

- PGOGTWDYLFKOHI-UHFFFAOYSA-N

- B5515

- AM20061012

- A902098

- 13222-31-6

- 5-bromo-benzoxazole

- DTXSID90927595

- AKOS005071875

- 5-Bromobenzo[delta]oxazole

- 5-Bromobenzooxazole

- MFCD03095026

- 132244-31-6

- AB13423

- DB-025177

- 5-bromo-1,3-benzoxazole (en)

- 5-BROMO-BENZO[D]OXAZOLE

-

- MDL: MFCD03095026

- インチ: 1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H

- InChIKey: PGOGTWDYLFKOHI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)N=CO2

計算された属性

- せいみつぶんしりょう: 196.94800

- どういたいしつりょう: 196.948

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26A^2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.711

- ゆうかいてん: 36.0 to 40.0 deg-C

- ふってん: 251.2±13.0 °C at 760 mmHg

- フラッシュポイント: 105.704℃

- 屈折率: 1.649

- PSA: 26.03000

- LogP: 2.59030

5-Bromobenzooxazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

5-Bromobenzooxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromobenzooxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A242178-5g |

5-Bromobenzo[d]oxazole |

132244-31-6 | 97% | 5g |

$39.0 | 2025-02-26 | |

| Chemenu | CM160230-5g |

5-Bromo-1,3-benzoxazole |

132244-31-6 | 97% | 5g |

$*** | 2023-03-31 | |

| Apollo Scientific | OR61307-25g |

5-Bromo-1,3-benzoxazole |

132244-31-6 | 25g |

£265.00 | 2023-09-01 | ||

| eNovation Chemicals LLC | D205259-500g |

5-Bromobenzoxazole |

132244-31-6 | 98% | 500g |

$3240 | 2023-09-03 | |

| abcr | AB269204-10g |

5-Bromo-1,3-benzoxazole, 95%; . |

132244-31-6 | 95% | 10g |

€244.30 | 2023-09-10 | |

| Key Organics Ltd | BC-0732-5G |

5-bromo-1,3-benzoxazole |

132244-31-6 | >95% | 5g |

£51.00 | 2025-02-08 | |

| Ambeed | A242178-1g |

5-Bromobenzo[d]oxazole |

132244-31-6 | 97% | 1g |

$12.0 | 2025-02-26 | |

| Ambeed | A242178-10g |

5-Bromobenzo[d]oxazole |

132244-31-6 | 97% | 10g |

$70.0 | 2025-02-26 | |

| abcr | AB269204-10 g |

5-Bromo-1,3-benzoxazole, 95%; . |

132244-31-6 | 95% | 10 g |

€244.30 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5515-5G |

5-Bromobenzoxazole |

132244-31-6 | >98.0%(GC) | 5g |

¥1980.00 | 2024-04-17 |

5-Bromobenzooxazole 関連文献

-

Xing Liu,Min Liu,Wan Xu,Meng-Tian Zeng,Hui Zhu,Cai-Zhu Chang,Zhi-Bing Dong Green Chem. 2017 19 5591

132244-31-6 (5-Bromobenzooxazole) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:132244-31-6)5-Bromobenzooxazole

清らかである:99%/99%

はかる:25g/100g

価格 ($):175.0/619.0